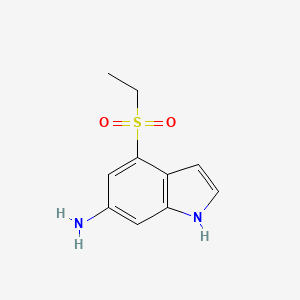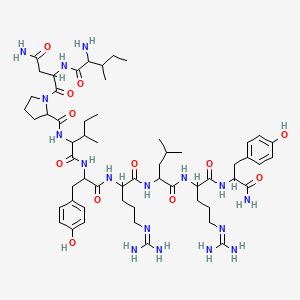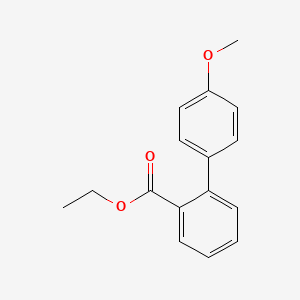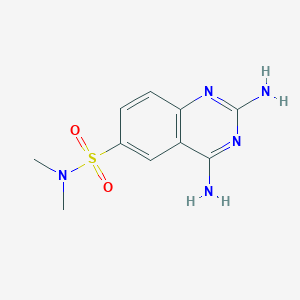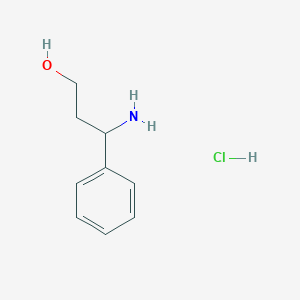![molecular formula C22H19NO3 B12109462 5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)
5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure combining an indole core with a naphthalene moiety, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through an etherification reaction. This involves reacting 3-bromopropyl naphthalene with the indole derivative in the presence of a base such as potassium carbonate.
Oxidation to Form the Dione: The final step involves the oxidation of the indole to form the 2,3-dione. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the dione moiety, converting it to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of indole-2,3-diol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of both indole and naphthalene moieties. Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities . Research into this compound could reveal similar or novel biological activities.
Medicine
In medicine, indole derivatives are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, particularly those where indole derivatives have shown promise, such as cancer, viral infections, and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione would depend on its specific biological target. Generally, indole derivatives interact with various molecular targets, including enzymes, receptors, and nucleic acids. The naphthalene moiety may enhance binding affinity or specificity to certain targets, potentially leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-indole-2,3-dione: Lacks the naphthalene moiety, which may result in different biological activities.
1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione: Similar structure but without the methyl group at the 5-position.
5-methyl-1H-indole: A simpler indole derivative without the dione or naphthalene moieties.
Uniqueness
The combination of the indole core, a methyl group at the 5-position, and a naphthalene moiety makes 5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione unique. This structure may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-methyl-1-(3-naphthalen-1-yloxypropyl)indole-2,3-dione |
InChI |
InChI=1S/C22H19NO3/c1-15-10-11-19-18(14-15)21(24)22(25)23(19)12-5-13-26-20-9-4-7-16-6-2-3-8-17(16)20/h2-4,6-11,14H,5,12-13H2,1H3 |
InChI Key |
GSSSRSICZOGEIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


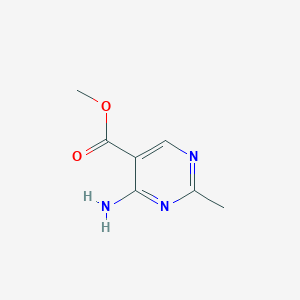


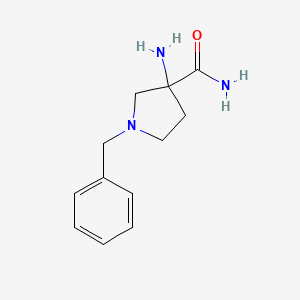

![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)
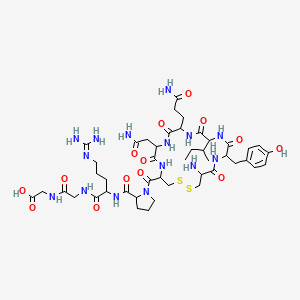
![2-[(3,14-Dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12109428.png)
